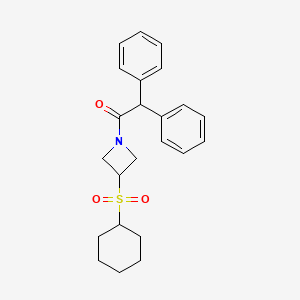
1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2,2-diphenylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2,2-diphenylethanone, also known as CX1739, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience. CX1739 is a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that plays a crucial role in cognitive function, memory, and learning.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2,2-diphenylethanone and its derivatives have been a focal point in chemical research due to their diverse biological and pharmacological potencies. The synthesis of substituted azetidinones, derived from compounds with similar structural motifs, showcases the interest in exploring the pharmacological potentials of these compounds. The design of azetidinones, particularly those incorporating sulfonamide rings, is driven by their significance in medicinal chemistry as core skeletons in various naturally occurring alkaloids and pharmacologically active compounds (Jagannadham et al., 2019).
Molecular Recognition and Crystal Packing
The study of 4-sulfonyl β-lactams, closely related to the azetidinone class, reveals intriguing variations in crystal packing, governed by hydrogen bonding and hydrophobic interactions. These findings are pivotal for understanding molecular recognition in β-lactams, hinting at the structural versatility and potential application of these compounds in designing drugs with enhanced efficacy and selectivity (Basak et al., 2004).
Ring-Opening Polymerization
Research into the ring-opening polymerization (ROP) of N-sulfonyl aziridines, utilizing 2-azaallyl anions, highlights the potential for synthesizing primary amine-ended telechelic polyaziridines. This process demonstrates the utility of azetidinone and related structures in polymer science, providing a pathway to novel polymeric materials with specific end-group functionalities (Wang et al., 2019).
Catalytic Asymmetric Synthesis
The exploration of enantiopure azetidinone derivatives for catalytic asymmetric synthesis showcases their utility in achieving high enantioselectivity in chemical reactions. These compounds serve as effective catalysts for the asymmetric addition of organozinc reagents to aldehydes, demonstrating the potential of azetidinone derivatives in stereoselective synthesis (Wang et al., 2008).
Antimicrobial Activity
The synthesis and evaluation of azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives for their antimicrobial activity illustrate the bioactive potential of azetidinone derivatives. These studies contribute to the search for new antimicrobial agents, highlighting the structural adaptability of azetidinones to target various microbial strains (Shah et al., 2014).
Propiedades
IUPAC Name |
1-(3-cyclohexylsulfonylazetidin-1-yl)-2,2-diphenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO3S/c25-23(22(18-10-4-1-5-11-18)19-12-6-2-7-13-19)24-16-21(17-24)28(26,27)20-14-8-3-9-15-20/h1-2,4-7,10-13,20-22H,3,8-9,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPCNGVDXCJBMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2,2-diphenylethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

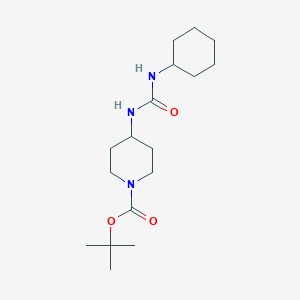
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2607605.png)
![2-(4-methylpiperazin-1-yl)-N-(tricyclo[4.3.1.1(3,8)]undecan-1-ylmethyl)acetamide hydrochloride](/img/structure/B2607606.png)



![2-[(2-Oxo-2-piperidin-1-ylethyl)-prop-2-ynylamino]acetonitrile](/img/structure/B2607614.png)
![5-acetamido-N-(thiophen-2-ylmethyl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2607615.png)
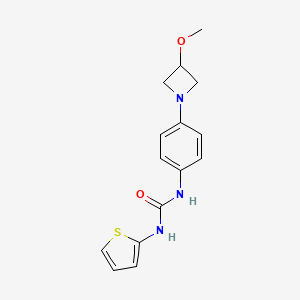
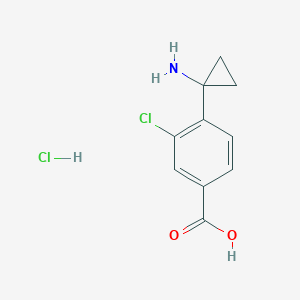
![N-(2-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2607623.png)
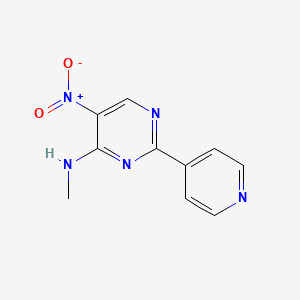
![7-[(3-bromophenyl)methyl]-8-[(Z)-3-chlorobut-2-enyl]sulfanyl-3-methylpurine-2,6-dione](/img/structure/B2607625.png)
